Comparative Esterase Inhibition: 7-Methyl vs. Unsubstituted Indole-2-carboxylate
Ethyl 7-methyl-1H-indole-2-carboxylate demonstrates significantly weaker inhibition of human liver carboxylesterase (hCE1) compared to a closely related unsubstituted indole-2-carboxylate analog. This differential metabolic liability is a key procurement consideration for in vivo studies. [1]
| Evidence Dimension | In vitro inhibition of human cocaine esterase (hCE1) |
|---|---|
| Target Compound Data | IC50 = 105,000 nM (1.05E+5 nM) |
| Comparator Or Baseline | Ethyl indole-2-carboxylate (unsubstituted, CAS 3770-50-1) IC50 = 2,200,000 nM (2.2 mM) |
| Quantified Difference | The 7-methyl substituted compound is approximately 21-fold more potent as an hCE1 inhibitor (IC50 of 105 µM vs. 2.2 mM for the unsubstituted analog). |
| Conditions | In vitro assay using human liver microsomes. [1] |
Why This Matters
The 21-fold difference in hCE1 inhibition indicates that the 7-methyl substitution alters the compound's interaction with metabolic enzymes, a critical factor for selecting the appropriate scaffold when designing prodrugs or evaluating potential drug-drug interaction risks.
- [1] BindingDB BDBM50409655 (CHEMBL152577). Affinity Data: IC50 for Cocaine esterase (Human) and Ethyl indole-2-carboxylate (CHEMBL data). View Source
